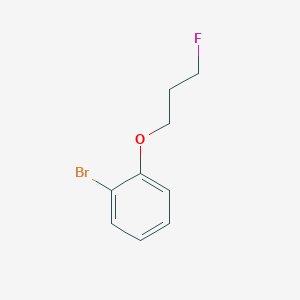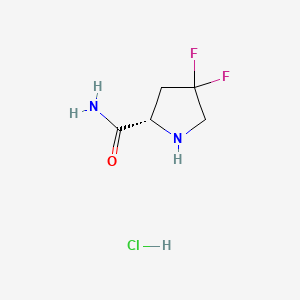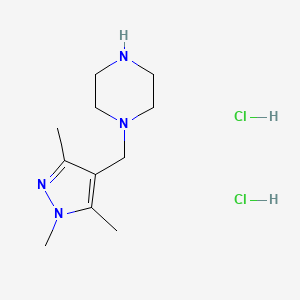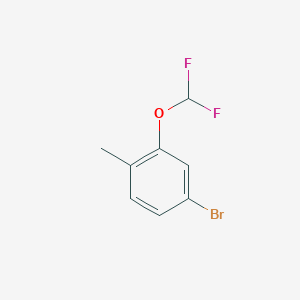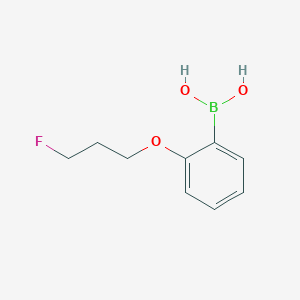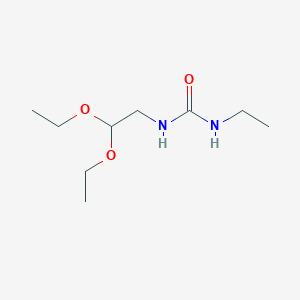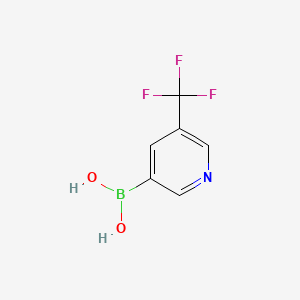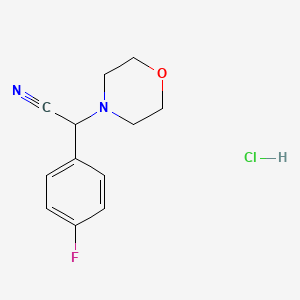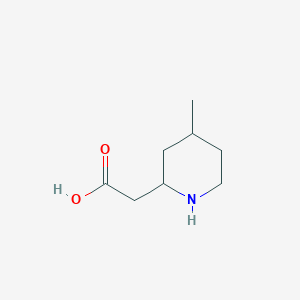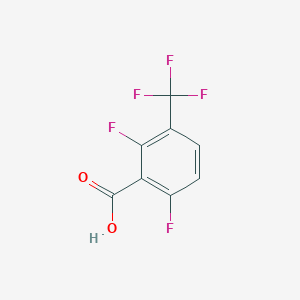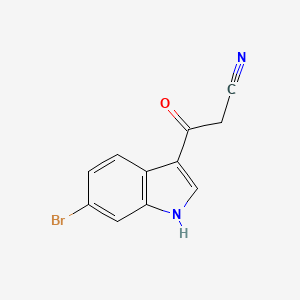
3-(6-bromo-1H-indol-3-yl)-3-oxopropanenitrile
Overview
Description
3-(6-bromo-1H-indol-3-yl)-3-oxopropanenitrile, or "6-bromoindoxyl nitrile" for short, is a heterocyclic compound that has been studied for its potential applications in scientific research. It is a colorless solid with a molecular weight of 297.2 g/mol and a melting point of 130-132 °C. It has been used to study its structure-activity relationships with various biological targets, as well as its potential use in drug discovery.
Scientific Research Applications
6-bromoindoxyl nitrile has been studied for its potential applications in scientific research. It has been used to study its structure-activity relationships with various biological targets, as well as its potential use in drug discovery. In particular, it has been used to study the structure-activity relationships of various indole derivatives, such as indole-3-carboxamides, indole-3-carboxylic acids, and indole-3-carboxaldehyde, with various targets such as G-protein-coupled receptors and enzymes. It has also been used to study the structure-activity relationships of various indole derivatives with various cancer cell lines.
Mechanism Of Action
The mechanism of action of 6-bromoindoxyl nitrile is not well understood. It is believed that the compound binds to various biological targets, such as G-protein-coupled receptors and enzymes, and modulates their activity. It is also believed that the compound can interact with various cancer cell lines, leading to the inhibition of cell proliferation and apoptosis.
Biochemical And Physiological Effects
The biochemical and physiological effects of 6-bromoindoxyl nitrile are not well understood. However, it has been shown to bind to various biological targets, such as G-protein-coupled receptors and enzymes, and modulate their activity. It has also been shown to interact with various cancer cell lines, leading to the inhibition of cell proliferation and apoptosis.
Advantages And Limitations For Lab Experiments
The advantages of using 6-bromoindoxyl nitrile in lab experiments include its low cost and availability, its ease of synthesis, and its ability to bind to various biological targets. The limitations of using 6-bromoindoxyl nitrile in lab experiments include its lack of selectivity for certain biological targets, its potential for toxicity, and its potential for environmental contamination.
Future Directions
The potential future directions for 6-bromoindoxyl nitrile include further studies of its structure-activity relationships with various biological targets, as well as its potential use in drug discovery. It could also be used as a tool in the development of new drugs and therapies for various diseases. Additionally, it could be used to study its effects on various cancer cell lines, and its potential as an anticancer agent. Finally, it could be used to study its potential use in other fields, such as toxicology and environmental science.
properties
IUPAC Name |
3-(6-bromo-1H-indol-3-yl)-3-oxopropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrN2O/c12-7-1-2-8-9(11(15)3-4-13)6-14-10(8)5-7/h1-2,5-6,14H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZESUTWLLHSUQED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)NC=C2C(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(6-bromo-1H-indol-3-yl)-3-oxopropanenitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



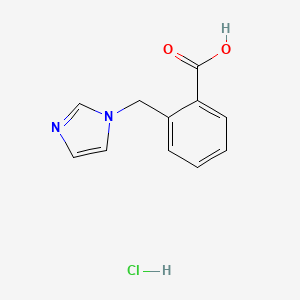
![[(5-Fluoro-1H-benzimidazol-2-yl)methyl]amine dihydrochloride](/img/structure/B1390225.png)
